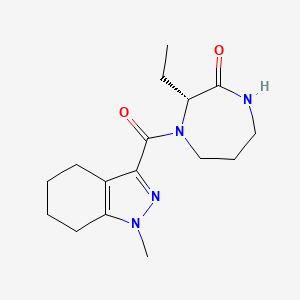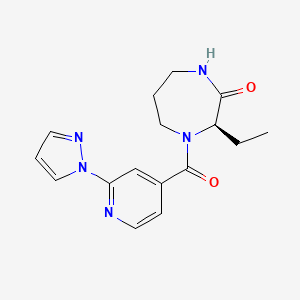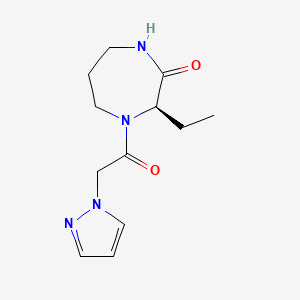![molecular formula C18H24N2O3 B7349315 (3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349315.png)
(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one, also known as L-838,417, is a chemical compound that belongs to the class of diazepanes. It has been widely studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
Mecanismo De Acción
The exact mechanism of action of (3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain, and their activation leads to a decrease in neuronal excitability. By enhancing the activity of GABA-A receptors, this compound may reduce anxiety and depression-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to increase GABAergic neurotransmission, as evidenced by an increase in GABA release and an increase in the number of GABA-A receptor binding sites. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of (3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one. One area of research could focus on the development of more soluble analogs of this compound, which could improve its pharmacokinetic properties and make it more suitable for clinical use. Another area of research could focus on the use of this compound in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance its therapeutic effects. Finally, future studies could explore the potential of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its high potency and selectivity for the GABA-A receptor make it a useful tool for studying the role of GABAergic neurotransmission in these disorders. However, further research is needed to fully understand its mechanism of action and to explore its potential in clinical settings.
Métodos De Síntesis
(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 3,4-dihydro-2H-chromen-6-carboxylic acid with ethyl chloroacetate to form the corresponding ethyl ester. The ester is then converted to the corresponding amide using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. The amide is further reacted with 2-bromoacetyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to have anxiolytic, antidepressant, and anti-addictive effects. It has been found to reduce anxiety-like behavior in animal models of anxiety disorders, such as the elevated plus maze and the light/dark box test. This compound has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test. In addition, this compound has been found to reduce cocaine self-administration in rats, suggesting its potential as an anti-addictive agent.
Propiedades
IUPAC Name |
(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-15-18(22)19-8-4-9-20(15)17(21)12-13-6-7-16-14(11-13)5-3-10-23-16/h6-7,11,15H,2-5,8-10,12H2,1H3,(H,19,22)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQTOZJGYWPBS-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CC2=CC3=C(C=C2)OCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1C(=O)CC2=CC3=C(C=C2)OCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-N-[(5-hydroxypyridin-3-yl)methyl]-4-phenyloxane-3-carboxamide](/img/structure/B7349242.png)
![(3S,4S)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyloxane-3-carboxamide](/img/structure/B7349249.png)
![(1R,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclohexane-1-carboxamide](/img/structure/B7349265.png)
![(1R,2R)-2-(4-fluorophenyl)-N-[(5-hydroxypyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7349272.png)
![(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349286.png)
![(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349293.png)

![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7349323.png)

![(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349333.png)
![2-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7349340.png)

![(3R)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349352.png)
